![molecular formula C9H20N2O3 B13617551 tert-butylN-[(2S)-4-amino-2-hydroxybutyl]carbamate](/img/structure/B13617551.png)
tert-butylN-[(2S)-4-amino-2-hydroxybutyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-ButylN-[(2S)-4-amino-2-hydroxybutyl]carbamate is a chemical compound known for its applications in various fields such as chemistry, biology, and medicine. It is a derivative of carbamic acid and is often used in synthetic organic chemistry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-ButylN-[(2S)-4-amino-2-hydroxybutyl]carbamate can be synthesized through a palladium-catalyzed cross-coupling reaction. This involves the reaction of tert-butyl carbamate with various aryl halides in the presence of a base such as cesium carbonate (Cs₂CO₃) and a solvent like 1,4-dioxane . The reaction conditions typically require heating to facilitate the coupling process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.
Analyse Des Réactions Chimiques
Types of Reactions
tert-ButylN-[(2S)-4-amino-2-hydroxybutyl]carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . The reaction conditions often involve heating and controlled atmospheres to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions can yield N-Boc-protected anilines or tetrasubstituted pyrroles .
Applications De Recherche Scientifique
tert-ButylN-[(2S)-4-amino-2-hydroxybutyl]carbamate has several applications in scientific research:
Biology: It serves as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.
Medicine: It is utilized in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: It finds applications in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of tert-butylN-[(2S)-4-amino-2-hydroxybutyl]carbamate involves its ability to act as a protecting group for amines. This is achieved through the formation of stable carbamate linkages, which can be selectively cleaved under specific conditions. The molecular targets and pathways involved include interactions with enzymes and other biomolecules that facilitate the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler derivative used in similar applications.
tert-Butyl (2-aminoethyl)carbamate: Another related compound with applications in organic synthesis.
Uniqueness
tert-ButylN-[(2S)-4-amino-2-hydroxybutyl]carbamate is unique due to its specific structure, which provides enhanced stability and reactivity compared to simpler carbamate derivatives. This makes it particularly valuable in complex synthetic processes and pharmaceutical applications.
Propriétés
Formule moléculaire |
C9H20N2O3 |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-4-amino-2-hydroxybutyl]carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-6-7(12)4-5-10/h7,12H,4-6,10H2,1-3H3,(H,11,13)/t7-/m0/s1 |
Clé InChI |
GJAHMDCXXHDWSC-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@H](CCN)O |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


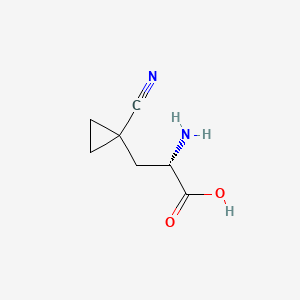
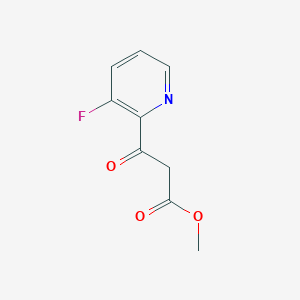



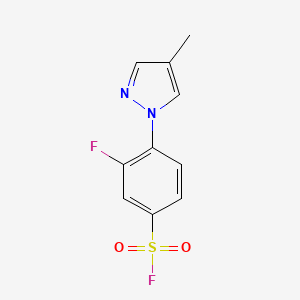
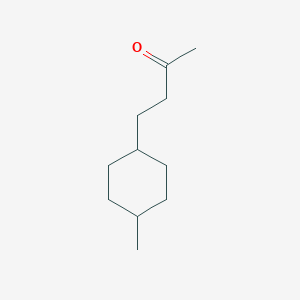
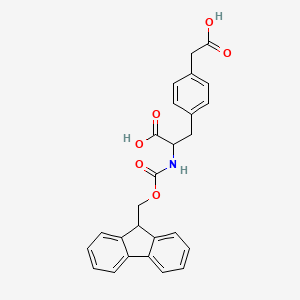

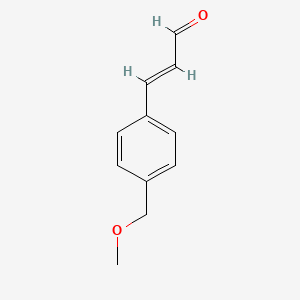
![(2R)-2-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]acetic acid](/img/structure/B13617534.png)
![[2-(2-Phenylcyclopropyl)cyclopropyl]methanol](/img/structure/B13617535.png)
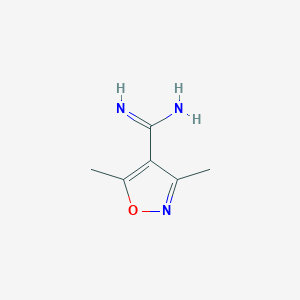
![4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B13617546.png)
